Stat3-IN-1

Übersicht

Beschreibung

STAT3-IN-1, auch bekannt als Verbindung 7d, ist ein potenter und selektiver Inhibitor des Signaltransduktors und Aktivators der Transkription 3 (STAT3). STAT3 ist ein Transkriptionsfaktor, der eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter Zellwachstum, Überleben und Differenzierung. Es ist in vielen Krebsarten häufig hyperaktiviert, was es zu einem wichtigen Ziel für die Krebstherapie macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von STAT3-IN-1 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um seine inhibitorische Aktivität zu verbessern. Der Syntheseweg umfasst typischerweise:

Bildung der Kernstruktur: Dies beinhaltet die Kondensation spezifischer aromatischer Verbindungen unter kontrollierten Bedingungen.

Modifikationen der funktionellen Gruppen: Einführung verschiedener funktioneller Gruppen, um die Selektivität und Potenz der Verbindung zu verbessern. Dieser Schritt beinhaltet oft Reaktionen wie Alkylierung, Acylierung und Veresterung.

Reinigung und Charakterisierung: Das Endprodukt wird mit Techniken wie Säulenchromatographie gereinigt und mit spektroskopischen Methoden wie Kernresonanzspektroskopie (NMR) und Massenspektrometrie (MS) charakterisiert.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf einen höheren Ertrag und eine höhere Reinheit optimiert und beinhaltet oft automatisierte Synthese- und Reinigungssysteme. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Konsistenz und Reproduzierbarkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

STAT3-IN-1 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändert.

Substitution: Verschiedene Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und die Eigenschaften der Verbindung verbessern

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre biologische Aktivität getestet, um potentere Inhibitoren zu identifizieren .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Stat3-IN-1 has demonstrated significant potential in preclinical cancer research. Key findings include:

- Inhibition of Tumor Growth : Studies have shown that this compound effectively inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines, including breast and pancreatic cancers. For instance, in vitro studies indicated that this compound reduced cell viability and induced apoptosis at concentrations ranging from 50 to 100 μM .

- Tumor Regression : In vivo studies using mouse models have reported significant tumor regression upon treatment with this compound. Specifically, it was shown to induce regression of human breast carcinoma xenografts at doses between 5 to 20 mg/kg .

- Mechanisms of Action : The mechanism involves blocking STAT3 DNA-binding activity, leading to decreased expression of genes associated with tumor growth and survival. This includes downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Immune Modulation

This compound also plays a crucial role in modulating immune responses:

- Enhancement of Anti-Tumor Immunity : By inhibiting STAT3, this compound promotes the polarization of tumor-associated macrophages (TAMs) towards an M1 phenotype, which is associated with anti-tumor activity. This shift results in increased infiltration of cytotoxic T cells and natural killer (NK) cells into the tumor microenvironment .

- Reduction of Immune Checkpoint Molecules : Research indicates that silencing STAT3 can downregulate programmed-death ligand 1 (PD-L1) expression on tumor cells, thereby enhancing T-cell-mediated anti-tumor responses . This suggests that this compound may synergize with existing immunotherapies targeting immune checkpoints.

Case Studies

Wirkmechanismus

STAT3-IN-1 exerts its effects by selectively inhibiting the STAT3 protein. The mechanism involves:

Binding to the STAT3 protein: this compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation.

Inhibition of STAT3 phosphorylation: By blocking the phosphorylation of STAT3, the compound inhibits its translocation to the nucleus and its ability to regulate target gene expression.

Induction of apoptosis: The inhibition of STAT3 activity leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

STAT3-IN-1 wird mit anderen STAT3-Inhibitoren verglichen, um seine Einzigartigkeit hervorzuheben:

S3I-201: Ein weiterer STAT3-Inhibitor, der die SH2-Domäne angreift.

Ähnliche Verbindungen

- S3I-201

- Stattic

- BP-1-102

- LLL12

- C188-9

Diese Verbindungen haben ähnliche Ziele, unterscheiden sich jedoch in ihren chemischen Strukturen, Wirkmechanismen und Wirksamkeitsprofilen .

Biologische Aktivität

Stat3-IN-1 is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is frequently implicated in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Overview of STAT3

STAT3 is a transcription factor that plays a crucial role in mediating cellular responses to cytokines and growth factors. It is involved in regulating gene expression related to cell proliferation, survival, differentiation, and immune responses. Aberrant activation of STAT3 is associated with tumorigenesis and cancer progression, making it a prime target for cancer therapeutics .

This compound inhibits STAT3 by disrupting its dimerization and DNA-binding activity. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This inhibition leads to decreased transcription of STAT3 target genes that promote tumor growth and survival .

In Vitro Studies

This compound has demonstrated significant anti-proliferative effects on various cancer cell lines. For instance:

- Breast Cancer Cells (MDA-MB-231) : this compound reduced cell viability and induced apoptosis at concentrations ranging from 50 to 100 μM .

- Acute Myeloid Leukemia (AML) : In AML cell lines, this compound effectively induced apoptosis and inhibited cell growth, showcasing its potential against hematological malignancies .

Table 1: Summary of In Vitro Effects of this compound

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 50 - 100 | Reduced viability, increased apoptosis |

| AML Cell Lines | Varies | Induced apoptosis, inhibited growth |

In Vivo Studies

In animal models, this compound has shown promising results in reducing tumor size and improving survival rates. For example:

- Xenograft Models : In breast cancer xenografts, treatment with this compound led to significant tumor regression compared to control groups .

Table 2: Summary of In Vivo Effects of this compound

| Model | Treatment Dose (mg/kg) | Outcome |

|---|---|---|

| Breast Cancer Xenograft | 5 - 20 | Significant tumor regression |

Case Studies

Several case studies have highlighted the efficacy of this compound in specific cancer types:

- Breast Cancer : A study indicated that patients with elevated STAT3 activity showed improved responses when treated with this compound alongside conventional chemotherapy, suggesting a synergistic effect .

- Acute Myeloid Leukemia : In pediatric patients with AML, administration of this compound resulted in decreased levels of phosphorylated STAT3 and enhanced apoptosis in malignant cells .

Challenges and Future Directions

While this compound shows significant promise as an anticancer agent, challenges remain regarding its clinical application:

- Selectivity : Ensuring that this compound selectively targets STAT3 without affecting other signaling pathways is crucial for minimizing side effects.

- Delivery Mechanisms : Improving the bioavailability and delivery methods for effective systemic administration remains a focus for future research.

Eigenschaften

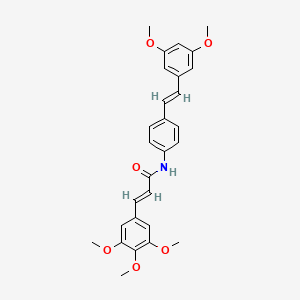

IUPAC Name |

(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZAEBHIXYBHKA-FCXQYMQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is STAT3-IN-1, and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While its precise mechanism of action remains to be fully elucidated, research suggests that this compound likely interferes with STAT3 phosphorylation, dimerization, or DNA binding, ultimately inhibiting its transcriptional activity.

Q2: What are the downstream effects of STAT3 inhibition by this compound in glioma cells?

A2: this compound treatment has been shown to:

- Reduce glioma cell proliferation: By disrupting STAT3 signaling, this compound can inhibit the expression of genes involved in cell cycle progression, effectively suppressing glioma cell growth. []

- Induce apoptosis: this compound can promote programmed cell death (apoptosis) in glioma cells by modulating the expression of pro- and anti-apoptotic proteins. []

- Enhance chemosensitivity: this compound has demonstrated synergistic effects with the chemotherapeutic agent temozolomide (TMZ) in preclinical models, improving treatment efficacy and potentially overcoming TMZ resistance. []

- Suppress glioma stemness: Research suggests that this compound can inhibit the expression of stemness markers in glioma cells, potentially limiting tumor growth, relapse, and therapeutic resistance. []

Q3: What is the molecular formula, weight, and spectroscopic data for this compound?

A3: Unfortunately, the provided research papers do not disclose the detailed structural information of this compound, such as its molecular formula, weight, or spectroscopic data. Further investigation into the chemical structure of this compound is necessary to answer this question.

Q4: What is known about the material compatibility and stability of this compound under various conditions?

A4: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under different storage conditions (temperature, humidity, light exposure), or compatibility with various solvents and excipients is not discussed. Additional studies focusing on the physicochemical properties of this compound are required to address this aspect.

Q5: What in vitro assays have been used to assess the efficacy of this compound in glioma?

A5: Researchers have employed various in vitro assays to evaluate the biological activity of this compound in glioma models, including:

- Cell proliferation assays (e.g., CCK-8 assay): To measure the effect of this compound on glioma cell growth and viability. []

- Colony formation assays: To assess the ability of this compound to inhibit the clonogenic potential of glioma cells, reflecting its impact on long-term cell survival and proliferation. []

Q6: Has this compound been tested in in vivo models of glioma? If so, what were the key findings?

A6: Yes, this compound has shown promising results in preclinical studies using subcutaneous tumor-bearing mice models of glioma. Key findings include:

- Tumor growth inhibition: this compound treatment significantly reduced tumor volume and weight compared to control groups. []

- Synergistic effects with TMZ: Combining this compound with temozolomide (TMZ) resulted in enhanced antitumor effects compared to either agent alone, highlighting its potential to improve current chemotherapy regimens. []

- Improved survival: this compound treatment, particularly in combination with TMZ, led to prolonged survival in glioma-bearing mice. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.